Ethyl 2-bromo-6-(bromomethyl)benzoate

Description

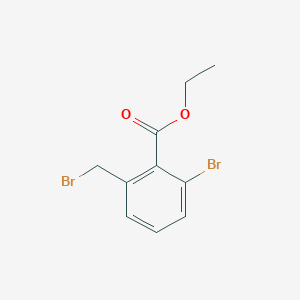

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 2-bromo-6-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRKRXBKESKMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

Ethyl 2-bromo-6-(bromomethyl)benzoate is a brominated aromatic compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₄H₁₂Br₂O₂ and a molecular weight of approximately 321.99 g/mol. The compound features two bromine substituents on the benzene ring, enhancing its reactivity in electrophilic substitution reactions. Its synthesis typically involves bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions to achieve selective substitutions .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions:

- Electrophilic Substitution Reactions : The bromine atoms in the compound can be replaced by nucleophiles, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.

- Nucleophilic Attack : The compound can undergo nucleophilic substitution where nucleophiles attack the carbon atoms adjacent to the bromine substituents, leading to diverse derivatives with potential biological activities.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Ethyl 2-bromo-4-cyano-6-formylbenzoate | Anticancer | |

| Benzofuran derivatives | Inhibitory against M. tuberculosis |

Notable Research Insights

- Synthesis and Optimization : Research has indicated that modifications to the benzofuran core can enhance biological activity against specific targets, suggesting that similar strategies could be applied to this compound for optimizing its efficacy .

- Receptor Interaction Studies : Preliminary findings suggest that brominated compounds can interact with various molecular targets, potentially leading to inhibition or activation of specific biochemical pathways . Further investigation into this compound's interaction with enzymes or receptors is warranted.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Ethyl 2-bromo-6-(bromomethyl)benzoate serves as a versatile reagent in several organic synthesis pathways:

-

Electrophilic Substitution Reactions :

- The bromine substituents can be replaced by nucleophiles, facilitating the formation of new carbon-carbon or carbon-nitrogen bonds.

- This property is crucial in synthesizing complex molecules and pharmaceuticals.

-

Suzuki-Miyaura Cross-Coupling Reactions :

- This compound can be utilized in Suzuki-Miyaura reactions to form biaryl compounds, which are essential in drug discovery and development.

- Synthesis of Medicinal Compounds :

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the use of this compound in synthesizing derivatives with antitumor activity. The compound was reacted with various nucleophiles to yield derivatives that exhibited cytotoxic effects against cancer cell lines. The results indicated that the brominated compounds had enhanced biological activity compared to their non-brominated counterparts.

Case Study 2: Development of PPAR Ligands

Research highlighted the role of this compound in synthesizing peroxisome proliferator-activated receptor (PPAR) ligands. The compound's electrophilic nature allowed for efficient functionalization, leading to derivatives that showed promise in metabolic regulation studies .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|---|

| Ethyl 2-bromo-6-(bromomethyl)benzoate | - | C₁₁H₁₀Br₂O₂ | ~342.91 | 2-Br, 6-BrCH₂ | Ethyl ester, bromine, bromomethyl |

| Mthis compound | 777859-74-2 | C₁₀H₈Br₂O₂ | 328.88 | 2-Br, 6-BrCH₂ | Methyl ester, bromine, bromomethyl |

| Methyl 2-bromo-5-(bromomethyl)benzoate | 245677-36-5 | C₁₀H₈Br₂O₂ | 328.88 | 2-Br, 5-BrCH₂ | Methyl ester, bromine, bromomethyl |

| Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate | 99859-57-1 | C₁₂H₁₂Br₂O₄ | 404.03 | 3-Br, 2-BrCH₂, 6-OH, 4-OCH₃ | Ethyl ester, hydroxyl, methoxy |

| Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate | 1807116-32-0 | C₁₂H₉BrF₂NO₂ | 316.11 | 2-Br, 6-CN, 4-CF₂H | Ethyl ester, cyano, difluoromethyl |

Key Observations:

- Substituent Position : Moving the bromomethyl group from the 6- to 5-position (e.g., Methyl 2-bromo-5-(bromomethyl)benzoate) introduces steric hindrance differences, which may affect reactivity in cross-coupling reactions .

- Additional Functional Groups : Hydroxyl and methoxy substituents (e.g., Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate) increase polarity, enhancing water solubility but reducing stability under acidic conditions .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound’s dual bromine sites enable sequential functionalization, a strategy employed in pharmaceutical intermediates (e.g., antitumor agents) .

- Performance in Resins : Ethyl benzoate derivatives outperform methacrylate-based co-initiators in resin cements, achieving higher degrees of conversion and mechanical strength .

- Comparative Stability: Compounds with electron-withdrawing groups (e.g., cyano in Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate) resist hydrolysis better than hydroxyl-substituted analogs .

Méthodes De Préparation

Aromatic Bromination

- Bromination at the 2-position of the aromatic ring occurs via electrophilic aromatic substitution.

- The ester group directs bromination ortho/para, favoring substitution at the 2-position.

- Controlled addition of bromine in the presence of an acid catalyst ensures monobromination on the ring.

Benzylic Bromination

- The benzylic methyl group at the 6-position is brominated via a radical mechanism.

- N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) selectively brominates the methyl group to the bromomethyl.

- Reaction temperature is maintained typically between 40–60 °C to favor benzylic bromination without over-bromination.

Representative Preparation Method from Literature and Patents

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Ethyl 2-methylbenzoate + Br₂ (2 equiv) in 1,2-dichloroethane, 0–15 °C | Electrophilic aromatic bromination at 2-position | High regioselectivity for 2-bromo derivative |

| 2 | Addition of NBS + benzoyl peroxide, reflux or 40–60 °C, in CCl₄ or DCM | Radical bromination of benzylic methyl to bromomethyl | Controlled to prevent polybromination |

| 3 | Work-up: aqueous quench, extraction, drying, purification by recrystallization or chromatography | Isolation of this compound | Purity >98% by HPLC |

This sequence can be performed stepwise or in a one-pot procedure with careful monitoring.

Alternative and Related Synthetic Routes

Selective Bromination Using Sodium Bromate and Hydrobromic Acid:

A method described for 2-bromomethyl-6-methylbenzoic acid involves dissolving 2,6-dimethylbenzoic acid in halogenated solvents (e.g., methylene chloride) and adding sodium bromate in aqueous phase with hydrobromic acid at 0–10 °C. This approach allows selective bromination at the methyl group and the aromatic ring while minimizing polybromination.Use of Bromine Acceptors to Control Bromination:

Aromatic compounds such as phenol or anisole can act as bromine acceptors to selectively remove excess bromine, improving yield and selectivity in bromination steps.

Data Table: Typical Reaction Parameters for Preparation of this compound

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | Ethyl 2-methylbenzoate | Purity >99% preferred |

| Brominating agent | Br₂ or N-bromosuccinimide (NBS) | 1–2 equivalents |

| Solvent | 1,2-dichloroethane, DCM, CCl₄ | Inert, halogenated solvents |

| Temperature (aromatic) | 0–15 °C | Controls regioselectivity |

| Temperature (benzylic) | 40–60 °C | Radical bromination conditions |

| Catalyst/Initiator | HBr, Lewis acids, benzoyl peroxide | Acid catalysis for aromatic bromination; radical initiator for benzylic bromination |

| Reaction time | 1–3 hours (aromatic), 2–6 hours (benzylic) | Monitored by TLC or HPLC |

| Purification | Recrystallization, column chromatography | Silica gel, hexane/ethyl acetate mixtures |

| Yield | 70–85% overall | Dependent on reaction control |

Research Findings and Analysis

- Regioselectivity: The ester group strongly directs bromination to the ortho position (2-position) on the aromatic ring, facilitating selective monobromination without overbromination under controlled conditions.

- Benzylic Bromination: Radical bromination of the methyl substituent at the 6-position is efficiently achieved using NBS under mild heating with radical initiators, yielding the bromomethyl group with minimal side reactions.

- Reaction Control: Use of low temperature and controlled addition of brominating agents is critical to avoid polybromination or formation of dibromo side products.

- Purification: Chromatographic purification or recrystallization is necessary to isolate the target compound in high purity, as side products can include polybrominated derivatives or unreacted starting materials.

Q & A

Q. Key Considerations :

- Anhydrous conditions are critical to avoid side reactions (e.g., hydrolysis) .

- Monitor reaction progress via TLC or GC-MS to optimize yield.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and bromine-induced deshielding. The bromomethyl group (-CH₂Br) appears as a singlet (~δ 4.5–4.8 ppm) .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~600–700 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 294/296 (Br isotopic pattern) and fragmentation patterns (e.g., loss of ethyl group) .

Q. Example Table :

| Peak Type | Expected Value |

|---|---|

| ¹H NMR (CH₂Br) | δ 4.5–4.8 (s, 2H) |

| IR (C=O) | ~1720 cm⁻¹ |

| MS (M⁺) | m/z 294/296 (1:1) |

Advanced: How can contradictory data in reaction yields using different brominating agents be resolved?

Answer:

Contradictions often arise from solvent polarity, temperature, or competing mechanisms. For example:

- NBS vs. PBr₃ : NBS favors radical bromination (non-polar solvents, UV light), while PBr₃ requires Lewis acid catalysts (e.g., AlCl₃) for electrophilic substitution .

- Yield Optimization :

- Use kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., meta-bromination).

- Additives like DMF can enhance reactivity of PBr₃ by stabilizing intermediates .

Case Study :

In Reformatsky-type reactions, ethyl α-(bromomethyl)acrylate achieved 75% yield under anhydrous THF at −78°C, whereas aqueous conditions led to <30% yield due to hydrolysis .

Advanced: What strategies improve regioselective bromination of the aromatic ring and methyl group?

Answer:

- Directing Groups : Introduce electron-donating groups (e.g., -OCH₃) para to the target site to direct bromination .

- Steric Effects : Bulky substituents (e.g., tert-butyl) at adjacent positions can block undesired bromination sites.

- Sequential Bromination :

Example :

Ethyl 2-methylbenzoate → Ethyl 2-(bromomethyl)benzoate (Step 1) → this compound (Step 2) .

Basic: What purification methods are effective for this compound?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated isomers .

- Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals; monitor melting point (mp ~56°C for analogous compounds) .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure (bp ~220°C for brominated aromatics) .

Advanced: How is this compound applied in synthesizing α-methylene lactones?

Answer:

this compound serves as a key intermediate:

Reformatsky Reaction : React with enamines to form α,β-unsaturated esters .

Saponification : Convert the ester to a carboxylic acid (NaOH, H₂O/EtOH).

Cyclization : Acid-catalyzed dehydration forms α-methylene lactones, common in cytotoxic natural products .

Example :

Synthesis of steroidal α-methylene-δ-lactones achieved 68% yield via this pathway .

Advanced: How does storage condition affect the compound’s stability?

Answer:

- Thermal Stability : Store at 2–8°C in amber vials to prevent degradation (decomposition observed >40°C) .

- Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the ester or bromomethyl groups .

- Light Sensitivity : UV exposure can induce radical bromine dissociation; store in dark .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.